N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19797804
InChI: InChI=1S/C8H7F2NO/c1-5(11-12)6-2-7(9)4-8(10)3-6/h2-4,12H,1H3
SMILES:
Molecular Formula: C8H7F2NO
Molecular Weight: 171.14 g/mol

N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine

CAS No.:

Cat. No.: VC19797804

Molecular Formula: C8H7F2NO

Molecular Weight: 171.14 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine -

Specification

Molecular Formula C8H7F2NO
Molecular Weight 171.14 g/mol
IUPAC Name N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine
Standard InChI InChI=1S/C8H7F2NO/c1-5(11-12)6-2-7(9)4-8(10)3-6/h2-4,12H,1H3
Standard InChI Key OLANPVRYDYBVJT-UHFFFAOYSA-N
Canonical SMILES CC(=NO)C1=CC(=CC(=C1)F)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine, reflects its core structure: a hydroxylamine group (-NH-OH) bonded to an ethylidene moiety (CH₃-C=) attached to a 3,5-difluorophenyl aromatic ring. Key structural features include:

  • Aromatic System: The 3,5-difluorophenyl group introduces electron-withdrawing fluorine atoms at the meta positions, influencing electronic distribution and reactivity.

  • Hydroxylamine Functional Group: The -NH-OH segment confers redox activity and potential for hydrogen bonding.

  • Ethylidene Linker: A planar C=N double bond bridges the aromatic and hydroxylamine groups, enabling conjugation and stabilization via resonance .

Table 1: Comparative Structural Data for N-[1-(3,5-Difluorophenyl)ethylidene]hydroxylamine and Analogues

PropertyN-[1-(3,5-Difluorophenyl)ethylidene]hydroxylamineN-[1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine
Molecular FormulaC₈H₇F₂NOC₁₀H₁₃NO₃
Molecular Weight (g/mol)171.14195.21
Aromatic Substituents3,5-Difluoro3,5-Dimethoxy
SMILESCC(=NO)C1=CC(=CC(=C1)F)FCOC1=CC(=CC(=C1)OC)C(=NO)C

The presence of fluorine atoms significantly alters electronic properties compared to methoxy-substituted analogues, enhancing electrophilicity and metabolic stability .

Spectroscopic and Computational Data

  • NMR Signatures: While experimental NMR data for this specific compound is unavailable, related hydroxylamine derivatives exhibit characteristic shifts. For example, the hydroxylamine proton typically resonates near δ 9–11 ppm in DMSO-d₆, while aromatic protons in difluorophenyl groups appear as doublets or triplets due to coupling with fluorine .

  • InChIKey: OLANPVRYDYBVJT-UHFFFAOYSA-N, enabling precise database identification.

  • Thermodynamic Stability: Computational models predict moderate stability, with the C=N bond susceptible to hydrolysis under acidic conditions.

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The compound is typically synthesized via condensation reactions between hydroxylamine derivatives and fluorinated carbonyl compounds. A generalized protocol involves:

  • Substrate Preparation: 3,5-Difluoroacetophenone is treated with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding oxime.

  • Dehydration: Acid-catalyzed dehydration (e.g., using HCl or H₂SO₄) converts the oxime to the ethylidene-hydroxylamine derivative .

Table 2: Optimization of Synthesis Parameters

ParameterConditions Yield Optimization Strategies
SolventEthanol, DMSO, or aqueous mixturesPolar aprotic solvents enhance dehydration
CatalystHCl, H₂SO₄, or iodineIodine improves regioselectivity
TemperatureReflux (78–100°C)Higher temperatures reduce reaction time
Reaction Time30 min–16 hMonitoring via TLC prevents over-reaction

A study by ACS Omega demonstrated that analogous pyrazole syntheses achieved 30–85% yields using phenacyl bromides and hydrazones under similar conditions .

Mechanistic Insights

The condensation proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by proton transfer and elimination of water. Fluorine’s electron-withdrawing effect accelerates imine formation by polarizing the carbonyl group .

Physicochemical and Stability Profiles

Solubility and Partitioning

  • Aqueous Solubility: Limited solubility in water (<1 mg/mL) due to hydrophobic aromatic and ethylidene groups.

  • Lipophilicity: Predicted logP ≈ 1.47 (similar to methoxy analogue ), suggesting moderate membrane permeability.

Stability Under Stress Conditions

  • Thermal Stability: Stable up to 150°C; decomposition observed above 200°C via cleavage of the N-O bond.

  • Photodegradation: Susceptible to UV-induced radical formation, necessitating storage in amber containers.

Challenges and Future Directions

  • Synthetic Scalability: Low yields (30–50%) in current methods necessitate optimization .

  • Biological Data Gaps: No in vivo studies exist; toxicity and pharmacokinetic profiles remain unknown.

  • Stability Improvements: Prodrug strategies or formulation enhancements could mitigate hydrolytic instability.

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